![molecular formula C6H9N3O2S B3375198 3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid CAS No. 1082259-53-7](/img/structure/B3375198.png)
3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Descripción general
Descripción
3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid , also known as MTSPA , is a heterocyclic compound with a unique structure. It contains a 1,2,4-triazole ring fused to a propanoic acid moiety. The triazole scaffold is a versatile pharmacophore found in various pharmaceuticals and biologically active compounds. MTSPA exhibits potential pharmacological properties due to its specific interactions with biological receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, including MTSPA, has been an area of active research. One notable strategy involves using 3-amino-1,2,4-triazole as a key building block. Researchers have developed efficient methodologies to access these privileged scaffolds. Multistep synthetic routes have been reported, providing access to a wide range of 1,2,4-triazoles. These synthetic methods are crucial for designing new compounds with biological activity .
Mecanismo De Acción
The mechanism of action of 3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which leads to its anti-inflammatory and anti-tumor effects. In agriculture, this compound is believed to work by enhancing plant growth and protecting against plant diseases through its ability to stimulate plant defense mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In medicine, this compound has been shown to reduce inflammation and tumor growth in various animal models. It has also been shown to have antifungal properties. In agriculture, this compound has been shown to enhance plant growth and protect against various plant diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid in lab experiments is its ability to inhibit certain enzymes and proteins, which makes it a useful tool for studying the mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid. In medicine, further research is needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent for various diseases. In agriculture, further research is needed to optimize its use as a plant growth enhancer and disease protector. Additionally, the potential environmental impact of this compound needs to be studied to ensure its safe use in agriculture.
Aplicaciones Científicas De Investigación
3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an antifungal agent. In agriculture, this compound has been studied for its ability to enhance plant growth and protect against various plant diseases.
Propiedades
IUPAC Name |
3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-7-6(9-8-4)12-3-2-5(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSMOXUAVKGBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






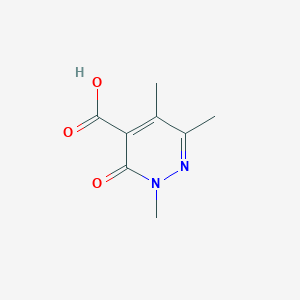

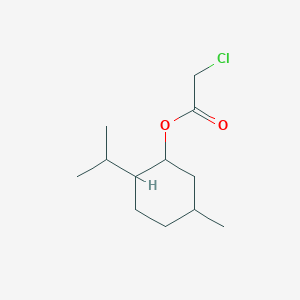
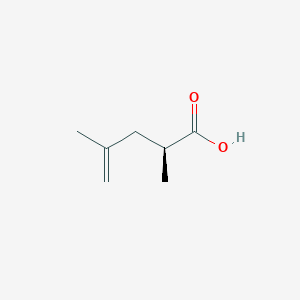
![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)



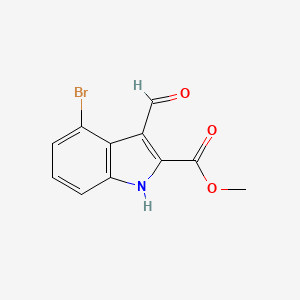
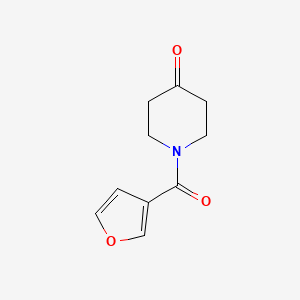
![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)